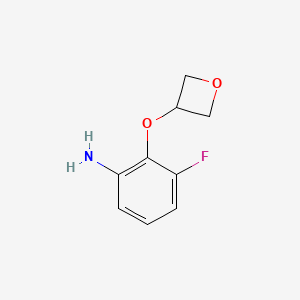

3-Fluoro-2-(oxetan-3-yloxy)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-2-(oxetan-3-yloxy)aniline: is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound is characterized by the presence of a fluorine atom, an oxetane ring, and an aniline group, making it a versatile building block in organic synthesis and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(oxetan-3-yloxy)aniline typically involves the reaction of 3-fluoroaniline with oxetane derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where 3-fluoroaniline reacts with oxetane-3-ol in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the oxetane ring and prevent side reactions .

化学反应分析

Types of Reactions:

Oxidation: 3-Fluoro-2-(oxetan-3-yloxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aniline group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated products.

科学研究应用

Chemical Reactions Analysis

3-Fluoro-2-(oxetan-3-yloxy)aniline can undergo several types of chemical reactions:

- Oxidation: Forms quinone derivatives.

- Reduction: Forms amine derivatives.

- Substitution: Participates in electrophilic aromatic substitution reactions due to the aniline group.

Common reagents and conditions include:

- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

- Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Scientific Research Applications

This compound is applied in various scientific fields:

- Chemistry: Used as a building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Biology: Used to study the effects of fluorine substitution on biological activity and molecular interactions.

- Industry: Used in producing specialty chemicals and materials with specific properties.

This compound's potential biological activities are explored in various contexts, including applications in cancer therapy and antimicrobial activity. The mechanism of action involves interaction with molecular targets such as enzymes or receptors, where the fluorine atom and oxetane ring contribute to its binding affinity and specificity and can modulate the activity of its targets by forming stable complexes, leading to changes in biological pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to this compound. The presence of the oxetane ring has been linked to enhanced tumor penetration and bioavailability. The compound may act as an inhibitor of specific pathways involved in tumor growth, potentially through modulation of immune responses. For example, in murine models, compounds with similar structures demonstrated significant tumor reduction when combined with immune checkpoint inhibitors.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. The compound's structural characteristics suggest potential efficacy against various pathogens. Preliminary screening indicated that derivatives exhibited notable antimicrobial activity against resistant strains of bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis, influenced by the fluorine atom's electronegativity.

Anti-inflammatory Potential

The anti-inflammatory effects of related compounds have been documented, suggesting that this compound may possess similar properties. Compounds with analogous structures were tested for their ability to inhibit cyclooxygenase (COX) enzymes, with promising results indicating potential anti-inflammatory applications. The IC50 values for COX inhibition ranged from low micromolar concentrations, showcasing significant potency compared to established anti-inflammatory drugs.

Summary of Biological Activities

| Category | Description |

|---|---|

| Anticancer Activity | Acts as an inhibitor of tumor growth pathways; enhances tumor penetration and bioavailability. |

| Antimicrobial Activity | Exhibits antimicrobial activity against resistant strains of bacteria; disrupts bacterial cell wall synthesis. |

| Anti-inflammatory | Shows potential anti-inflammatory properties; inhibits cyclooxygenase (COX) enzymes. |

作用机制

The mechanism of action of 3-Fluoro-2-(oxetan-3-yloxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and oxetane ring contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by forming stable complexes, leading to changes in biological pathways .

相似化合物的比较

3-Fluoroaniline: Lacks the oxetane ring, making it less versatile in certain synthetic applications.

2-(Oxetan-3-yloxy)aniline: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

生物活性

3-Fluoro-2-(oxetan-3-yloxy)aniline is a compound of interest in medicinal chemistry due to its unique structural features, which include a fluorinated aromatic system and an oxetane moiety. This compound's potential biological activities are being explored in various contexts, including its applications in cancer therapy and antimicrobial activity. This article reviews the biological activity of this compound, summarizing recent research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₁₀FNO₂. Its structure features:

- Fluorine Atom : Enhances lipophilicity and may influence biological interactions.

- Oxetane Ring : Contributes to the compound's stability and reactivity.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-4-(oxetan-3-yloxy)aniline | Similar fluorinated aniline structure | Different position of fluorine on the aromatic ring |

| 2-(Oxetan-3-yloxy)aniline | Lacks fluorine but retains oxetane functionality | May have different reactivity due to absence of fluorine |

| 4-(Methoxy)aniline | Contains methoxy group instead of oxetane | More polar nature due to methoxy group |

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to this compound. The presence of the oxetane ring has been linked to enhanced tumor penetration and bioavailability.

- Mechanism of Action : The compound may act as an inhibitor of specific pathways involved in tumor growth, potentially through modulation of immune responses.

- Case Study : In a study involving murine models, compounds with similar structures demonstrated significant tumor reduction when combined with immune checkpoint inhibitors .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. The compound's structural characteristics suggest potential efficacy against various pathogens.

- In Vitro Studies : Preliminary screening indicated that derivatives exhibited notable antimicrobial activity against resistant strains of bacteria .

- Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis, influenced by the fluorine atom's electronegativity.

Anti-inflammatory Potential

The anti-inflammatory effects of related compounds have been documented, suggesting that this compound may possess similar properties.

- COX Inhibition : Compounds with analogous structures were tested for their ability to inhibit cyclooxygenase (COX) enzymes, with promising results indicating potential anti-inflammatory applications .

- IC50 Values : The IC50 values for COX inhibition ranged from low micromolar concentrations, showcasing significant potency compared to established anti-inflammatory drugs like celecoxib.

Table 2: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-2-(oxetan-3-yloxy)aniline, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling an oxetane-containing fragment with a fluorinated aniline precursor. A common approach is nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing fluorine atom to activate the aromatic ring for oxetane-3-ol substitution. Key steps include:

- Starting materials : 3-Fluoro-2-nitroaniline (reduced to the amine post-coupling) and oxetane-3-ol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .

- Optimization : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent oxidation. Yield improvements (up to 75%) are achieved by slow addition of reagents and maintaining temperatures below 0°C during coupling .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization techniques include:

- NMR : <sup>19</sup>F NMR shows a singlet near -110 ppm for the fluorine atom, while <sup>1</sup>H NMR resolves the oxetane protons as a multiplet (δ 4.5–5.0 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm; retention times vary based on mobile phase (e.g., 8.2 minutes in 70:30 acetonitrile/water) .

- Mass spectrometry : ESI-MS typically displays [M+H]<sup>+</sup> at m/z 198.1 .

Q. What are the common chemical reactions involving this compound, and what products are formed?

Key reactions include:

- Oxidation : The amino group oxidizes to nitro or nitroso derivatives using KMnO4/H2SO4, yielding 3-fluoro-2-(oxetan-3-yloxy)nitrobenzene .

- Reduction : Catalytic hydrogenation (H2/Pd-C) reduces nitro intermediates to amines .

- Substitution : The fluorine atom undergoes SNAr with amines (e.g., piperidine) to form 2-(oxetan-3-yloxy)-3-piperidinoaniline .

Advanced Research Questions

Q. How does the oxetane moiety influence the compound’s reactivity and pharmacokinetic properties compared to other ethers?

The oxetane’s ring strain (≈25 kcal/mol) enhances:

- Reactivity : Facilitates ring-opening under acidic conditions, forming a carbocation intermediate for further functionalization .

- Pharmacokinetics : Increases solubility (logP ≈1.2) and metabolic stability compared to linear ethers (e.g., isopropyloxy analogs), as shown in comparative ADME studies .

Q. What contradictions exist in reported reaction outcomes for fluorinated anilines with oxetane groups, and how can they be resolved?

Discrepancies in substitution rates (e.g., SNAr vs. elimination) arise from:

- Steric effects : Bulky oxetane groups hinder nucleophilic attack at the ortho-fluorine position. Use smaller nucleophiles (e.g., NH3 vs. aniline) to mitigate this .

- Solvent polarity : Polar aprotic solvents (DMF) favor SNAr, while protic solvents (MeOH) promote elimination. Optimize solvent choice based on desired pathway .

Q. What computational methods (e.g., DFT) are recommended to predict the electronic effects of fluorine and oxetane on aromatic ring reactivity?

- DFT calculations : Use B3LYP/6-311++G(d,p) to model charge distribution. The fluorine atom withdraws electron density (Mulliken charge ≈-0.35), activating the ring for electrophilic substitution at the para position .

- HOMO-LUMO analysis : The oxetane oxygen’s lone pairs lower the LUMO energy (-1.8 eV), enhancing electrophilicity at the ortho site .

Q. How can researchers design biological assays to evaluate the compound’s potential as a kinase inhibitor?

- Target selection : Prioritize kinases with hydrophobic pockets (e.g., EGFR, VEGFR) due to the compound’s aromatic and oxetane motifs .

- Assay conditions : Use fluorescence polarization (FP) assays with ATP-competitive probes. IC50 values <1 µM indicate strong binding .

Q. Methodological Notes

属性

IUPAC Name |

3-fluoro-2-(oxetan-3-yloxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNOXRHXILQOTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC=C2F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。